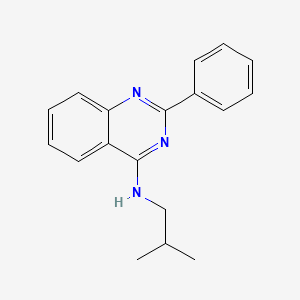

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine

Description

N-Isobutyl-N-(2-phenyl-4-quinazolinyl)amine is a quinazoline derivative characterized by an isobutyl group and a phenyl substituent attached to the nitrogen atoms at positions 4 and 2 of the quinazoline core, respectively. Quinazoline derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The structural flexibility of the quinazoline scaffold allows for extensive modifications, enabling the optimization of physicochemical and biological properties .

Properties

IUPAC Name |

N-(2-methylpropyl)-2-phenylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-13(2)12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOYWBCXUCFOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine typically involves the reaction of 2-phenyl-4-quinazolinone with isobutylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and differentiation . By inhibiting these targets, the compound can exert its anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

The following section provides a detailed comparison of N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine with structurally related quinazoline derivatives, focusing on substituent effects, synthesis routes, and inferred pharmacological relevance.

Structural Modifications and Substituent Effects

Core Modifications

- Position 2 Substituents :

- The 2-phenyl group in the target compound is substituted with diverse moieties in analogs. For example:

- 2-Morpholinyl : Derivatives like 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine () introduce a polar morpholine ring, improving solubility and hydrogen-bonding capacity.

Position 4 Substituents

- N-Isobutyl vs. Other N-Alkyl/Aryl Groups :

- N-Benzyl : N-Benzyl-N-(4-quinazolinyl)amine () replaces isobutyl with a benzyl group, increasing aromaticity and molecular weight (235.28 g/mol vs. ~250–300 g/mol in other analogs).

- N-(4-Methoxyphenyl) : N-[2-(2-Fluorophenyl)-4-quinazolinyl]-N-(4-methoxyphenyl)amine () incorporates a methoxy group, enhancing electron-donating properties and solubility.

- N-Substituted Heterocycles : Compounds with pyrazolyl or imidazolyl groups (e.g., ) introduce nitrogen-rich heterocycles, which may enhance target selectivity in kinase inhibition .

Additional Substituents

- Methoxy Groups :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| N-Isobutyl-N-(2-phenyl-4-quinazolinyl)amine | C₁₈H₁₈N₃ | ~276.36 | 2-Ph, 4-N-iBu | Moderate lipophilicity |

| N-Benzyl-N-(4-quinazolinyl)amine | C₁₅H₁₃N₃ | 235.28 | 4-N-Bn | Higher aromaticity |

| 2-(4-Bromophenyl)-N-[3-(imidazolyl)propyl]quinazolin-4-amine | C₂₀H₁₈BrN₅ | 416.30 | 2-BrPh, 4-N-(imidazolylpropyl) | Enhanced electron withdrawal |

| 7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine | C₁₅H₁₁Cl₂N₃ | 304.17 | 7-Cl, 4-N-(Cl,MePh) | High lipophilicity |

| N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | C₂₂H₂₂N₃O₄ | 395.43 | 6,7-OMe, 4-N-(2,4-OMePh) | High solubility |

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

- Anticancer Potential: Imidazole-containing derivatives () show antitumor activity, suggesting that N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine may interact with kinase domains or DNA topoisomerases.

- Antimicrobial Activity : Chlorinated derivatives () exhibit enhanced microbial inhibition, though the target compound’s isobutyl group may reduce potency compared to halogenated analogs.

- Kinase Inhibition : Morpholine-substituted compounds () are often kinase inhibitors, implying that substituent polarity and size at position 2 are critical for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.